REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][C:6](=[CH2:7])[CH3:8])=[O:9].[CH3:10][CH2:11][O:12][C:13]([CH3:14])=[O:15].[CH3:16][CH2:17][O:18][CH2:19][CH3:20]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][C:6]1([CH3:10])[CH2:7][CH2:8]1)=[O:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)CC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC1(C)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |